molecular formula C5H8BrClN2O2 B13832966 2-Bromo-2-chloro-N,N'-dimethylmalonamide CAS No. 4568-74-5

2-Bromo-2-chloro-N,N'-dimethylmalonamide

Cat. No.: B13832966
CAS No.: 4568-74-5
M. Wt: 243.48 g/mol
InChI Key: LIWSDJKPIBOGBT-UHFFFAOYSA-N
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Description

2-Bromo-2-chloro-N,N’-dimethylmalonamide is an organic compound with the molecular formula C5H8BrClN2O2. It is a derivative of malonamide, featuring both bromine and chlorine atoms attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-chloro-N,N’-dimethylmalonamide typically involves the halogenation of N,N’-dimethylmalonamide. One common method is the reaction of N,N’-dimethylmalonamide with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective halogenation at the desired position .

Industrial Production Methods

Industrial production of 2-Bromo-2-chloro-N,N’-dimethylmalonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-chloro-N,N’-dimethylmalonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide groups.

Major Products Formed

Scientific Research Applications

2-Bromo-2-chloro-N,N’-dimethylmalonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2-chloro-N,N’-dimethylmalonamide involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-chloro-N,N’-dimethylmalonamide is unique due to its specific combination of bromine and chlorine atoms attached to the same carbon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

Properties

CAS No.

4568-74-5

Molecular Formula

C5H8BrClN2O2

Molecular Weight

243.48 g/mol

IUPAC Name

2-bromo-2-chloro-N,N'-dimethylpropanediamide

InChI

InChI=1S/C5H8BrClN2O2/c1-8-3(10)5(6,7)4(11)9-2/h1-2H3,(H,8,10)(H,9,11)

InChI Key

LIWSDJKPIBOGBT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C(=O)NC)(Cl)Br

Origin of Product

United States

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